1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

Catalog No.
S11282429
CAS No.
M.F
C16H26N2O2
M. Wt
278.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

Product Name

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

InChI

InChI=1S/C16H26N2O2/c1-13(2)18-10-8-17(9-11-18)12-14-6-5-7-15(19-3)16(14)20-4/h5-7,13H,8-12H2,1-4H3

InChI Key

BKAIXQFRCXAVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. This compound features a piperazine ring that is substituted with a 2,3-dimethoxybenzyl group and an isopropyl group at the fourth position. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development.

Chemical Structure

  • Molecular Formula: C_{15}H_{22}N_2O_2
  • Molecular Weight: 262.35 g/mol
  • IUPAC Name: 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine
  • SMILES Notation: CCOC1=CC=CC(=C1OC)CN2CCN(CC2)C(C)C

The chemical reactivity of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine can be characterized by several key reactions:

  • N-Alkylation: The piperazine nitrogen can undergo alkylation with various alkyl halides, allowing for the introduction of different substituents.
  • Acylation Reactions: The nitrogen in the piperazine ring can react with acyl chlorides to form amides, which can modify the pharmacological properties of the compound.
  • Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reductions can yield alcohol derivatives.

1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine has been studied for various biological activities:

  • Antidepressant Effects: Research indicates potential antidepressant properties, likely due to its interaction with serotonin receptors.
  • Antipsychotic Activity: Similar compounds have shown efficacy in treating psychotic disorders by modulating dopamine pathways.
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine typically involves several steps:

  • Formation of 2,3-Dimethoxybenzyl Chloride:
    • React 2,3-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
  • N-Alkylation of Piperazine:
    • React the formed benzyl chloride with piperazine in the presence of a base like potassium carbonate to yield 1-(2,3-dimethoxybenzyl)piperazine.
  • Final Alkylation:
    • Treat 1-(2,3-dimethoxybenzyl)piperazine with isopropyl bromide to introduce the isopropyl group.

The applications of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine span various fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery for neuropsychiatric disorders.
  • Chemical Biology: Utilized in studies exploring receptor-ligand interactions and signal transduction pathways.
  • Industrial Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies focus on how 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine interacts with biological targets:

  • Receptor Binding Assays: Investigating its affinity for serotonin and dopamine receptors to understand its potential therapeutic effects.
  • Enzyme Inhibition Studies: Assessing its role as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Several compounds share structural similarities with 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylbenzyl)-4-piperidineContains a methyl group on the benzene ringKnown for its stimulant effects
1-(3,4-Dichlorobenzyl)-4-piperidineFeatures chlorine substitutionsExhibits enhanced antipsychotic activity
1-(Phenethyl)-4-piperidineHas a phenethyl substituentDemonstrates sedative properties

Uniqueness

The unique aspect of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine lies in its specific methoxy substitutions and isopropyl group, which may influence its pharmacological profile differently compared to other piperazine derivatives. This specificity offers potential advantages in targeting particular biological pathways and enhancing therapeutic efficacy.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine. The compound exhibits characteristic resonances that can be systematically assigned based on established chemical shift patterns for piperazine derivatives [1] [2] [3].

¹H NMR Spectral Analysis

The proton NMR spectrum of 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine displays several distinct regions characteristic of its structural components. The aromatic protons of the 2,3-dimethoxybenzyl moiety appear in the range of 6.8-7.3 ppm, with the pattern reflecting the substitution pattern of the benzene ring [4] [5]. The 2,3-dimethoxy substitution creates a characteristic splitting pattern where the remaining aromatic protons show distinct chemical shift differences due to the electronic effects of the methoxy groups [6] [7].

The methoxy groups manifest as two distinct singlets at approximately 3.85 ppm and 3.90 ppm, integrating for three protons each [6] [5]. These chemical shifts are consistent with aromatic methoxy groups, and the slight difference between the two signals reflects the different electronic environments of the ortho-positioned methoxy groups [2] [7].

The benzyl methylene protons (ArCH₂N) appear as a characteristic singlet at 2.5-2.6 ppm, integrating for two protons [3] [8]. This chemical shift is typical for benzylic protons adjacent to nitrogen in piperazine derivatives [2] [9].

The piperazine ring protons exhibit complex multipicity patterns due to the chair conformation of the ring and the different substitution patterns [1] [8]. The N-methylene protons appear as overlapping multiplets in the range of 2.4-2.8 ppm, with the exact pattern depending on the conformational dynamics of the piperazine ring [10] [1].

The isopropyl substituent displays characteristic patterns with the methine proton (CH) appearing as a septet at 2.6-2.8 ppm, while the methyl groups appear as a doublet at 1.0-1.2 ppm with a coupling constant of approximately 6.5 Hz [11] [12].

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides complementary structural information with distinct resonances for each carbon environment. The aromatic carbons of the dimethoxybenzyl group appear in the range of 110-160 ppm, with the methoxy-substituted carbons showing characteristic downfield shifts [6] [7].

The methoxy carbons appear at 55-56 ppm, consistent with aromatic methoxy groups [6] [4]. The piperazine carbons appear at 46-54 ppm, while the isopropyl carbons show resonances at 18-20 ppm for the methyl groups and 48-50 ppm for the methine carbon [8] [11].

Table 1: ¹H NMR Chemical Shift Assignments
Proton GroupChemical Shift (ppm)MultiplicityIntegration
Aromatic H6.8-7.3m3H
OCH₃ (position 2)3.90s3H
OCH₃ (position 3)3.85s3H
ArCH₂N2.5-2.6s2H
Piperazine CH₂2.4-2.8m8H
CH(CH₃)₂2.6-2.8sep1H
CH(CH₃)₂1.0-1.2d6H

Infrared (IR) Vibrational Analysis of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine through characteristic vibrational frequencies [13] [14] [15].

Aromatic Region Analysis

The aromatic carbon-carbon stretching vibrations appear in the range of 1600-1610 cm⁻¹, characteristic of substituted benzene rings [16] [17]. The aromatic carbon-hydrogen stretching vibrations occur at 3000-3100 cm⁻¹, distinguishing them from aliphatic C-H stretches [14] [17].

The in-plane aromatic C-H bending vibrations appear at 1000-1300 cm⁻¹, while out-of-plane bending vibrations occur at 750-1000 cm⁻¹ [16] [17]. The substitution pattern of the 2,3-dimethoxybenzyl group produces characteristic fingerprint absorptions in the 700-900 cm⁻¹ region [18] [19].

Methoxy Group Vibrations

The methoxy groups exhibit characteristic C-O stretching vibrations at 1230-1250 cm⁻¹, with additional absorptions at 1000-1100 cm⁻¹ [18] [19]. The methoxy C-H stretching appears at 2820-2850 cm⁻¹, while the deformation vibrations occur at 1450-1480 cm⁻¹ [18] [20].

Piperazine Ring Vibrations

The piperazine ring shows characteristic N-H stretching vibrations at 3200-3400 cm⁻¹, typical of secondary amines [13] [15]. The C-N stretching vibrations appear at 1000-1200 cm⁻¹, while the ring breathing modes occur at 800-900 cm⁻¹ [13] [15].

Isopropyl Group Vibrations

The isopropyl group displays characteristic C-H stretching at 2950-3000 cm⁻¹ and distinctive "doublet" absorptions at 1368 and 1388 cm⁻¹, diagnostic of the branched methyl structure [11] [17] [12].

Table 2: IR Vibrational Frequencies
Functional GroupFrequency (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100mediumν(C-H)
Aliphatic C-H stretch2850-3000strongν(C-H)
Piperazine N-H stretch3200-3400mediumν(N-H)
Aromatic C=C stretch1600-1610strongν(C=C)
Methoxy C-O stretch1230-1250strongν(C-O)
Isopropyl doublet1368, 1388mediumδ(C-H)
Aromatic C-H bend1000-1300variableδ(C-H)
Ring breathing800-900mediumRing modes

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine reveals characteristic fragmentation patterns that provide structural confirmation and assist in compound identification [21] [22] [23].

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 294, corresponding to the molecular formula C₁₆H₂₆N₂O₂ [21] [22]. The molecular ion typically exhibits low intensity due to the facile fragmentation of the benzylic bond [21] [24].

The base peak occurs at m/z 151, corresponding to the 2,3-dimethoxybenzyl cation (C₉H₁₁O₂⁺) [21] [24]. This fragmentation results from the preferential cleavage of the benzylic carbon-nitrogen bond, a common fragmentation pathway in benzylpiperazine derivatives [21] [22].

Primary Fragmentation Pathways

The primary fragmentation pathway involves the loss of the piperazine moiety through benzylic cleavage, producing the stable dimethoxybenzyl cation [21] [22]. This fragmentation is driven by the stability of the resulting aromatic cation and the electron-donating effects of the methoxy groups [21] [24].

Secondary fragmentation of the dimethoxybenzyl cation leads to the loss of methoxy groups, producing ions at m/z 120 and m/z 89 [21] [24]. The loss of formaldehyde (CH₂O) from the methoxy groups is a characteristic fragmentation pattern for methoxy-substituted aromatic compounds [21] [22].

Piperazine Ring Fragmentation

The piperazine ring undergoes characteristic fragmentation with the loss of C₂H₄N (m/z 42) producing secondary fragments [21] [22]. The ring can also fragment to produce the characteristic m/z 56 ion (C₃H₆N⁺), which is diagnostic of piperazine-containing compounds [21] [22].

Isopropyl Group Fragmentation

The isopropyl substituent produces characteristic fragments at m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺) [25] [11]. The loss of the isopropyl group from the molecular ion produces an ion at m/z 251 [25].

Table 3: Mass Spectrometric Fragmentation Pattern
m/zRelative IntensityFragment IonFragmentation Mechanism
2945%M⁺-Molecular ion
151100%C₉H₁₁O₂⁺Benzylic cleavage (base peak)
13735%C₈H₉O₂⁺Loss of CH₂ from benzyl
12325%C₇H₇O₂⁺Loss of C₂H₄ from ring
12020%C₈H₈O⁺Loss of OCH₃
8915%C₇H₅⁺Loss of both OCH₃ groups
5630%C₃H₆N⁺Piperazine fragment
4325%C₃H₇⁺Isopropyl cation

UV-Vis Absorption Characteristics and Electronic Transitions

Ultraviolet-visible spectroscopy of 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine provides information about the electronic structure and chromophoric properties of the molecule [26] [27] [28].

Aromatic π→π* Transitions

The primary absorption band appears at 250-280 nm, corresponding to the π→π* transitions of the aromatic system [26] [28]. The presence of the two methoxy groups causes a bathochromic shift compared to unsubstituted benzyl derivatives due to the electron-donating nature of the methoxy substituents [26] [6].

The extinction coefficient for this transition is typically in the range of 2000-4000 L mol⁻¹ cm⁻¹, indicating a moderately intense absorption [26] [27]. The exact position of the λmax depends on the solvent and the electronic environment of the aromatic ring [26] [28].

n→π* Transitions

Weaker absorption bands appear at 290-320 nm, corresponding to n→π* transitions involving the nitrogen lone pairs of the piperazine ring [26] [28]. These transitions are typically of lower intensity (ε = 100-500 L mol⁻¹ cm⁻¹) and are sensitive to solvent polarity [26] [27].

Charge Transfer Interactions

The interaction between the electron-rich aromatic system and the nitrogen-containing piperazine ring can lead to weak charge transfer absorptions in the visible region (>350 nm) [26] [28]. These absorptions are typically very weak and may not be observed in routine measurements [26] [27].

Solvent Effects

The UV-Vis spectrum shows significant solvent dependence, with polar solvents causing hypsochromic shifts due to stabilization of the ground state [26] [29]. The intensity of the n→π* transitions decreases in protic solvents due to hydrogen bonding with the nitrogen lone pairs [26] [28].

Table 4: UV-Vis Absorption Data
Transition Typeλmax (nm)ε (L mol⁻¹ cm⁻¹)Assignment
π→π*250-2802000-4000Aromatic transitions
n→π*290-320100-500Nitrogen lone pair transitions
Charge transfer>350<100Weak CT interactions

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

278.199428076 g/mol

Monoisotopic Mass

278.199428076 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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